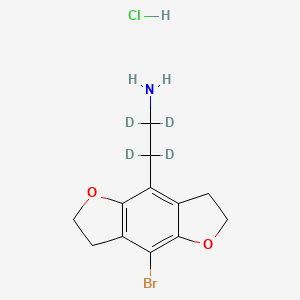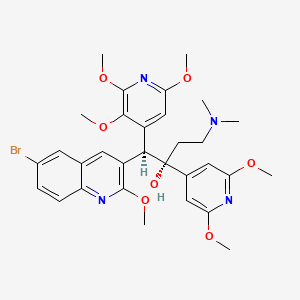
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2,3,6-trimethoxypyridin-4-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TBAJ-876 is a novel anti-tuberculosis compound belonging to the diarylquinoline class, the same class as the well-known anti-tuberculosis drug bedaquiline. This compound has shown promising results in preclinical and clinical trials, demonstrating higher efficacy and potency against Mycobacterium tuberculosis compared to bedaquiline, with a lower predicted clinical dose .
Preparation Methods
The synthesis of TBAJ-876 involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a 3,5-dialkoxypyridine analogue, which is then subjected to various reaction conditions to form the final product. Key reagents used in the synthesis include n-butyllithium, 2,2,6,6-tetramethylpiperidine, and toluene . Industrial production methods for TBAJ-876 are still under development, but continuous flow processes have been explored to improve the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
TBAJ-876 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, sodium carbonate, and various organic solvents such as toluene and dichloromethane . Major products formed from these reactions include intermediates that are further processed to yield the final compound. The reactions are typically conducted under controlled conditions, such as low temperatures and anhydrous environments, to ensure high yields and purity .
Scientific Research Applications
TBAJ-876 has a wide range of scientific research applications, particularly in the field of tuberculosis treatment. It has shown potent bactericidal activity against Mycobacterium tuberculosis in both in vitro and in vivo studies . The compound is currently being evaluated in clinical trials for its efficacy and safety in treating drug-resistant tuberculosis .
Mechanism of Action
TBAJ-876 exerts its effects by inhibiting the F-ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is essential for the generation of ATP, the energy currency of the cell. TBAJ-876 binds to the c subunit of the F-ATP synthase, blocking its rotation and thereby inhibiting ATP synthesis . This dual-subunit mechanism of action is similar to that of bedaquiline, but TBAJ-876 has been designed to have lower lipophilicity and higher clearance, reducing the risk of cardiotoxicity .
Comparison with Similar Compounds
TBAJ-876 is part of the diarylquinoline class of compounds, which includes bedaquiline and other analogues such as TBAJ-587. Compared to bedaquiline, TBAJ-876 has shown improved safety properties, including a lower risk of QT interval prolongation, a common side effect associated with bedaquiline . TBAJ-876 also has higher clearance and lower lipophilicity, which reduces the potential for accumulation in tissues during long-term treatment . Other similar compounds include TBAJ-587, which is also being developed for its improved safety profile and efficacy against drug-resistant tuberculosis .
Properties
Molecular Formula |
C31H37BrN4O7 |
|---|---|
Molecular Weight |
657.6 g/mol |
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2,3,6-trimethoxypyridin-4-yl)butan-2-ol |
InChI |
InChI=1S/C31H37BrN4O7/c1-36(2)12-11-31(37,19-15-24(38-3)34-25(16-19)39-4)27(21-17-26(40-5)35-30(43-8)28(21)41-6)22-14-18-13-20(32)9-10-23(18)33-29(22)42-7/h9-10,13-17,27,37H,11-12H2,1-8H3/t27-,31-/m1/s1 |
InChI Key |
HHDDKDPLFXIPBX-DLFZDVPBSA-N |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC(=NC(=C1)OC)OC)([C@H](C2=CC(=NC(=C2OC)OC)OC)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O |
Canonical SMILES |
CN(C)CCC(C1=CC(=NC(=C1)OC)OC)(C(C2=CC(=NC(=C2OC)OC)OC)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


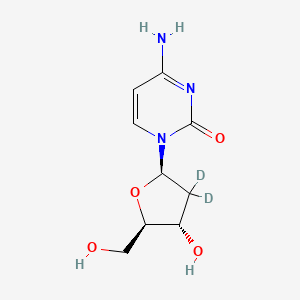

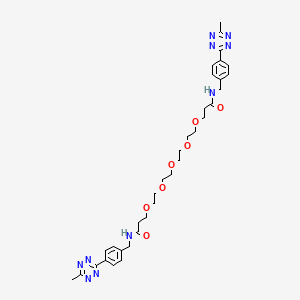
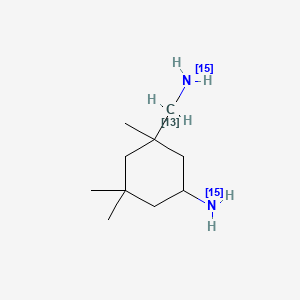

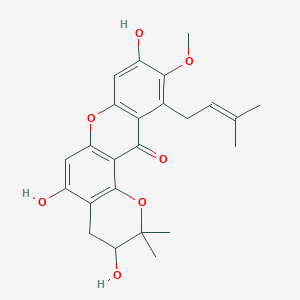
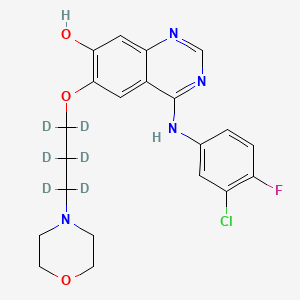
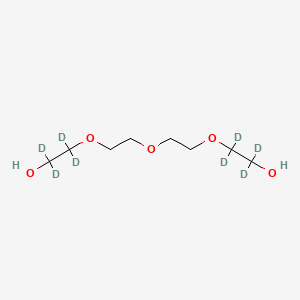

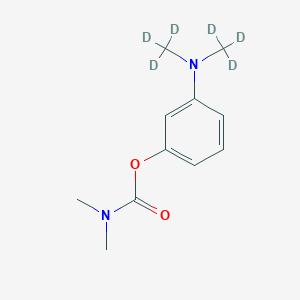
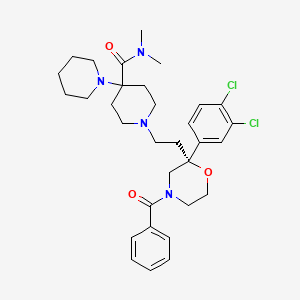
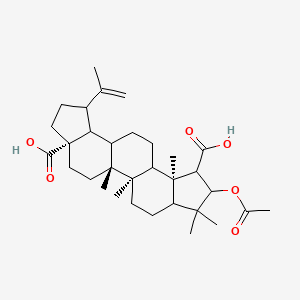
![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)
